![molecular formula C16H16N2O2 B13091789 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione CAS No. 89479-40-3](/img/structure/B13091789.png)
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is part of the isoindoline family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzo[f]isoindole core, which is a fused ring system containing both benzene and isoindole rings, and a dimethylaminoethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione can be achieved through various methods. One common approach involves the reaction of 1,4-naphthoquinone with aromatic aldehydes and N-substituted amino esters through a 1,3-dipolar cycloaddition/oxidation tandem reaction . This method typically uses benzoic acid as a catalyst to facilitate the cycloaddition and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with the dopamine receptor D2, influencing neurotransmitter signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the dimethylaminoethyl side chain.
Benzo[f]isoindole-4,9-dione: Similar core structure but different substituents.
Naphthoquinone derivatives: Structurally related but with different ring systems and substituents.
Uniqueness
2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific combination of a benzo[f]isoindole core and a dimethylaminoethyl side chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
89479-40-3 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethyl]benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)7-8-18-9-13-14(10-18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
OEOQUVUHWCHQEU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
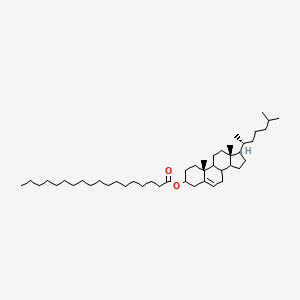

![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
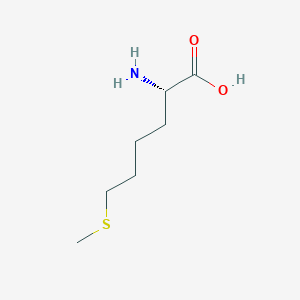
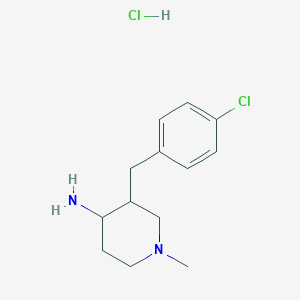
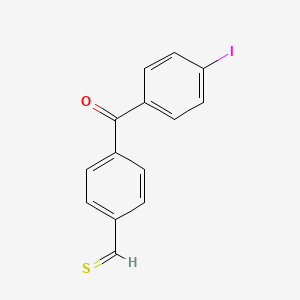
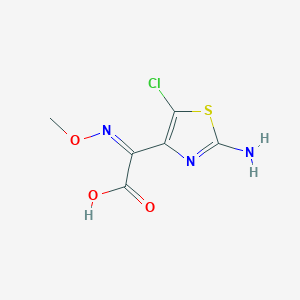
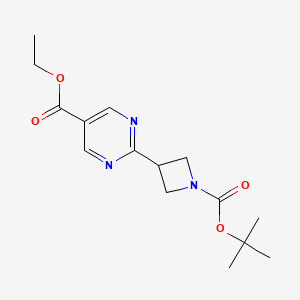
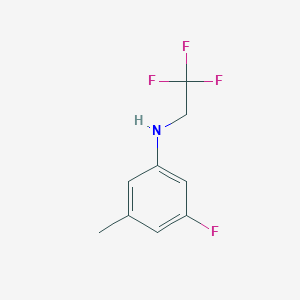
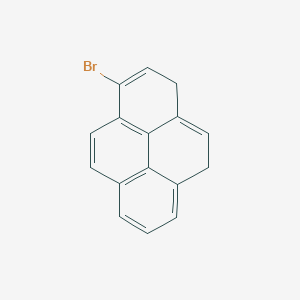
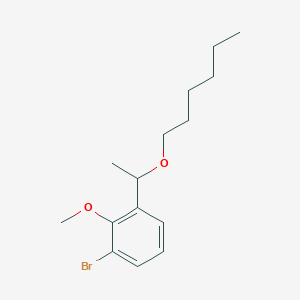
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
